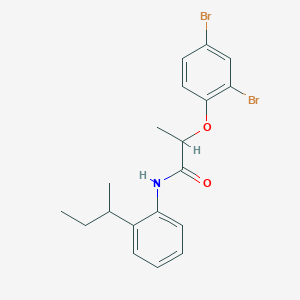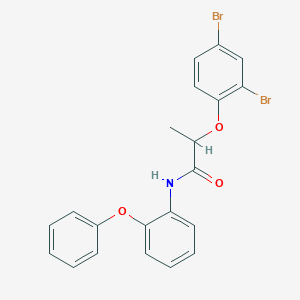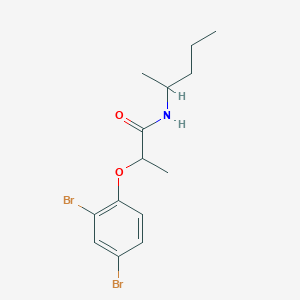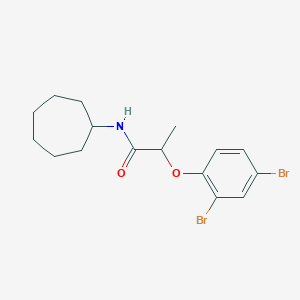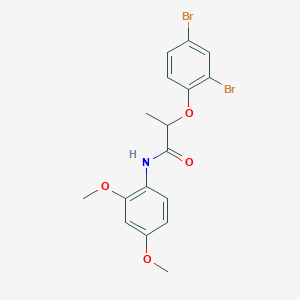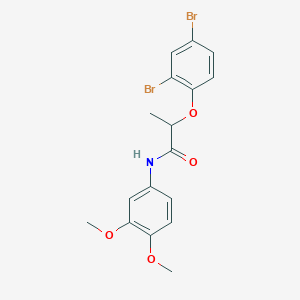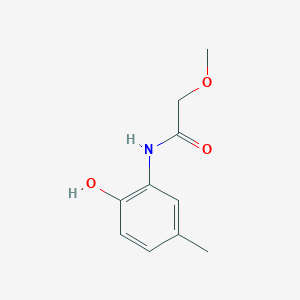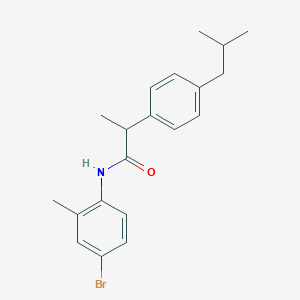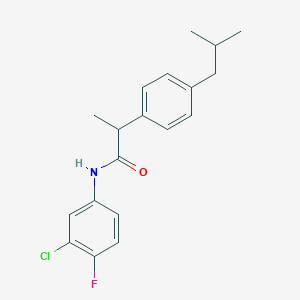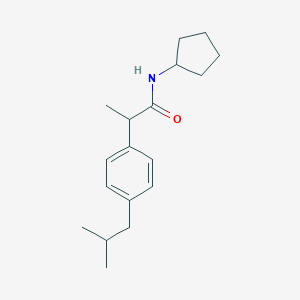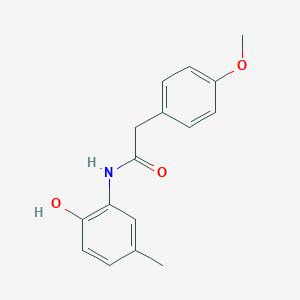
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. HMPA is a white crystalline solid with a molecular formula of C16H17NO3 and a molecular weight of 271.32 g/mol. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
作用機序
The mechanism of action of HMPA is not fully understood, but it is believed to act as a hydrogen bond acceptor and aprotic solvent. HMPA has a high dielectric constant, which allows it to solvate cations and anions, thereby stabilizing reactive intermediates during chemical reactions. HMPA can also form hydrogen bonds with polar solvents, which enhances the solubility of organic compounds (Goh et al., 2015).
Biochemical and Physiological Effects
HMPA has been shown to have no significant biochemical or physiological effects on living organisms. Studies have shown that HMPA is not toxic to cells, and it does not cause any adverse effects on the growth and development of organisms (Hirano et al., 2016).
実験室実験の利点と制限
HMPA has several advantages as a solvent for lab experiments. It has a high boiling point, which makes it suitable for high-temperature reactions. HMPA is also a good solvent for polar and non-polar compounds, making it versatile in various chemical reactions. However, HMPA has some limitations, such as its high cost and limited availability. It is also not suitable for reactions involving strong nucleophiles and acids due to its basic nature (Goh et al., 2015).
将来の方向性
There are several future directions for the study of HMPA. One of the significant areas of research is the development of new methods for the synthesis of HMPA. Researchers are also exploring the potential applications of HMPA in the field of drug discovery and delivery. HMPA has been shown to enhance the solubility and bioavailability of drugs, making it a promising candidate for drug delivery systems (Hirano et al., 2016). Additionally, the use of HMPA in the synthesis of peptides and oligonucleotides is an area of growing interest, and further studies are needed to optimize the conditions for these reactions.
Conclusion
In conclusion, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the field of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. HMPA has several potential applications in various areas of scientific research, and further studies are needed to optimize its use in these areas.
合成法
The synthesis of HMPA involves the reaction between 2-hydroxy-5-methylbenzoic acid and 4-methoxyphenylacetic acid in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields HMPA as a white crystalline solid with a yield of approximately 70-80% (Goh et al., 2015).
科学的研究の応用
HMPA has been studied for its potential applications in various areas of scientific research. One of the significant applications of HMPA is in the field of organic chemistry, where it is used as a reagent for the protection of alcohols and amines during chemical reactions. HMPA is also used as a solvent in organic synthesis, particularly for the preparation of peptides and oligonucleotides (Hirano et al., 2016).
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-15(18)14(9-11)17-16(19)10-12-4-6-13(20-2)7-5-12/h3-9,18H,10H2,1-2H3,(H,17,19) |
InChIキー |
UNOVHVBUNONACL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC=C(C=C2)OC |
正規SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



